molecular formula C6H11F3O B14244747 2-Methyl-2-(1,1,2-trifluoroethoxy)propane CAS No. 402950-42-9

2-Methyl-2-(1,1,2-trifluoroethoxy)propane

Cat. No.: B14244747
CAS No.: 402950-42-9
M. Wt: 156.15 g/mol
InChI Key: BRZUNBJLDKAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(1,1,2-trifluoroethoxy)propane is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of a trifluoroethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1,1,2-trifluoroethoxy)propane typically involves the reaction of 2-methylpropane with 1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1,1,2-trifluoroethoxy)propane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy ketones, while reduction could produce hydrocarbons with fewer fluorine atoms .

Scientific Research Applications

2-Methyl-2-(1,1,2-trifluoroethoxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2-(1,1,2-trifluoroethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological responses .

Properties

CAS No.

402950-42-9

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

2-methyl-2-(1,1,2-trifluoroethoxy)propane

InChI

InChI=1S/C6H11F3O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3

InChI Key

BRZUNBJLDKAZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CF)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.